2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
The compound 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine features a pyrimidine core substituted with an ethylamine group at position 4, a methyl group at position 6, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 3-bromobenzoyl group. The bromine atom at the meta position of the benzoyl group may influence electronic properties and binding interactions, while the ethyl and methyl groups could modulate solubility and metabolic stability.
Properties
IUPAC Name |
(3-bromophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDHTISSUGTIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps
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Step 1: Synthesis of Piperazine Derivative
Reagents: 1,2-diamine derivatives, sulfonium salts
Conditions: Cyclization reactions under basic conditions (e.g., DBU)
Yield: High yields (81-91%) are reported for protected piperazines.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
- Neuropharmacological Effects : The piperazine component is known for its activity on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Synthesis and Characterization
The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Cancer Research : A study focused on the synthesis of various pyrimidine derivatives demonstrated that modifications at specific positions could enhance anticancer activity. The introduction of the bromobenzoyl group was found to increase potency against certain cancer cell lines .
-
Neuropharmacology : Another investigation into piperazine derivatives indicated their ability to modulate serotonin receptors, suggesting potential use in treating anxiety and depression.
Study Focus Findings Piperazine Derivatives Modulation of serotonin receptors
Mechanism of Action
The mechanism of action of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Piperazine Derivatives
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Structure : Shares the pyrimidine core and piperazine substituent but lacks the 3-bromobenzoyl group. Instead, it has a butylamine group at position 3.
- Applications : Cited for versatility in pharmaceutical research and organic synthesis, highlighting the importance of alkyl chain length (butyl vs. ethyl in the target compound) in optimizing lipophilicity and bioavailability .
2-[4-(Diethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (G868-1076)
- Structure : Differs in the piperazine substituent, which is a diethoxybenzenesulfonyl group instead of 3-bromobenzoyl.
- Properties: Molecular weight 449.57 g/mol.
Halogen-Substituted Aromatic Derivatives
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2 from )
- Structure: Quinoline core with a para-bromophenyl group and piperazine-linked benzoate.
- Comparison: The para-bromo substitution on the phenyl ring (vs. meta in the target) may yield distinct electronic effects. Quinoline cores typically exhibit stronger π-π stacking than pyrimidines, which could enhance binding to aromatic enzyme pockets .
Sulfonyl vs. Benzoyl Functionalization
Compounds with sulfonyl-piperazine groups (e.g., G868-1286 in ) demonstrate higher molecular weights (419.54 g/mol) compared to benzoyl analogs. Sulfonyl groups increase polarity and hydrogen-bonding capacity, which might improve aqueous solubility but reduce membrane permeability compared to the target compound’s benzoyl group .
Key Research Findings
Substituent Position Matters : The meta-bromo placement in the target compound may offer steric or electronic advantages over para-substituted analogs (e.g., C2 in ), particularly in avoiding steric clashes in target binding pockets .
Alkyl Chain Trade-offs : The ethyl group in the target compound likely balances lipophilicity better than the bulkier butyl group in ’s compound, which could hinder pharmacokinetics .
EWG Impact : Benzoyl groups (moderate EWG) may provide a balance between stability and reactivity compared to sulfonyl groups (strong EWG), which could overstabilize intermediates in synthetic pathways .
Biological Activity
The compound 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS Number: 923122-30-9) is a synthetic organic molecule with potential biological activity. This article explores its chemical properties, synthesis, biological activities, and mechanisms of action based on diverse scientific sources.
The molecular formula of the compound is with a molecular weight of 404.3 g/mol. The structure features a piperazine ring, a bromobenzoyl group, and a methylpyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrN5O |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 923122-30-9 |
Synthesis
The synthesis involves several steps, typically starting from 3-bromobenzoyl chloride and piperazine derivatives . The reaction conditions usually include nucleophilic substitution in the presence of bases like triethylamine, followed by condensation reactions to form the pyrimidine ring.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound can inhibit bacterial growth. For instance, related piperazine derivatives have been effective against strains like Bacillus cereus and Clostridium perfringens . The mechanism often involves disruption of protein and DNA synthesis pathways in bacteria.
Anticancer Potential
Preliminary data suggest that this compound may also exhibit anticancer properties. It has been hypothesized to act as an inhibitor of specific enzymes involved in cancer cell proliferation. The exact targets and pathways remain under investigation, but initial findings indicate potential efficacy against various cancer cell lines.
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as DNA gyrase and topoisomerase IV in bacteria.
- Receptor Modulation : It could interact with specific receptors or enzymes in cancer cells, leading to altered signaling pathways that inhibit growth.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A study demonstrated that piperazine derivatives showed significant antibacterial activity against multiple strains, indicating a potential for developing new antibiotics .
- Anticancer Activity : Research on related benzamide derivatives has shown promising results in inhibiting kinase activities associated with cancer cell proliferation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications at specific positions can enhance biological activity, providing insights for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
